molecular formula C22H15Cl2NO3 B13996240 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide CAS No. 15231-13-7

4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide

Cat. No.: B13996240
CAS No.: 15231-13-7
M. Wt: 412.3 g/mol
InChI Key: JCPOLBUTTMYORE-UHFFFAOYSA-N
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Description

4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide is a synthetic organic compound with the molecular formula C20H15Cl2NO2 It is characterized by the presence of two chlorine atoms, a benzamide group, and a phenylpropanoyl moiety

Preparation Methods

The synthesis of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

CAS No.

15231-13-7

Molecular Formula

C22H15Cl2NO3

Molecular Weight

412.3 g/mol

IUPAC Name

4-chloro-N-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide

InChI

InChI=1S/C22H15Cl2NO3/c23-17-10-6-15(7-11-17)20(26)19(14-4-2-1-3-5-14)22(28)25-21(27)16-8-12-18(24)13-9-16/h1-13,19H,(H,25,27,28)

InChI Key

JCPOLBUTTMYORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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